3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The brominated aminopyrazole is more reactive than 4 due to the electronic nature of the respective substituents .
Physical And Chemical Properties Analysis
The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Scientific Research Applications
Antagonistic Activity on Serotonin 5-HT6 Receptors
Research into this compound has highlighted its potential as a potent antagonist of serotonin 5-HT6 receptors. Ivachtchenko et al. (2013) synthesized new derivatives of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines and investigated their antagonist activity on 5-HT6 receptors. They found that certain derivatives, specifically those with substituent amino groups in the 7 position, exhibited picomolar level activity, indicating significant potency as 5-HT6 receptor antagonists. This suggests the compound's potential role in the development of drugs targeting conditions related to serotonin dysregulation, such as depression, anxiety, and other neurological disorders Ivachtchenko, A., Golovina, E., Kadieva, M., Kysil, V. M., & Mitkin, O. (2013). Pharmaceutical Chemistry Journal, 46, 595-602.
Anti-microbial Applications
A study by El‐Wahab et al. (2015) explored heterocyclic compounds, including ones related closely to 3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, for their antimicrobial properties. The compounds were incorporated into polyurethane varnish and printing ink paste and tested against different microbial strains. The results showed that these compounds exhibited very good antimicrobial effects, suggesting their potential application in creating antimicrobial surface coatings or additives in various materials El‐Wahab, H. A., Saleh, T. S., Zayed, E., El-Sayed, A., & Assaker, R. S. A. (2015). Egyptian Journal of Petroleum, 24, 247-253.
Drug Efficacy and Medicinal Applications
The molecular structure of this compound has been used as a basis for synthesizing novel compounds with potential medicinal applications. Thangarasu et al. (2019) reported the synthesis of pyrazole derivatives intended for evaluating biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Their study provides a framework for the development of new drugs targeting cancer and inflammation, demonstrating the compound's relevance in medicinal chemistry research Thangarasu, P., Manikandan, A., & Thamaraiselvi, S. (2019). Bioorganic Chemistry, 86, 410-419.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUBTMBQERPLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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